Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide
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Overview
Description
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity and stability, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide typically involves the reaction of a suitable boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. For example, the use of tetrahydrofuran as a solvent and the addition of potassium fluoride under an inert atmosphere can facilitate the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutics.
Medicine: Its derivatives are explored for potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism by which Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, the trifluoroborate group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborate
Uniqueness
Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide is unique due to the presence of the cyanooxan group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic effects are desired, such as in the synthesis of electronically active materials and pharmaceuticals .
Properties
Molecular Formula |
C7H10BF3KNO |
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Molecular Weight |
231.07 g/mol |
IUPAC Name |
potassium;(4-cyanooxan-4-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C7H10BF3NO.K/c9-8(10,11)5-7(6-12)1-3-13-4-2-7;/h1-5H2;/q-1;+1 |
InChI Key |
CMJCVAHQYRXVQX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCOCC1)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
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